4a,6a-Dimethylhexadecahydroindeno[5,4-f]chromene-2,7-diyl diacetate
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Overview
Description
4a,6a-Dimethylhexadecahydroindeno[5,4-f]chromene-2,7-diyl diacetate is a complex organic compound belonging to the class of chromenes. Chromenes are bicyclic oxygenated heterocyclic compounds that exhibit a wide range of biological activities. This compound is characterized by its unique structure, which includes a hexadecahydroindeno skeleton fused with a chromene ring and two acetate groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4a,6a-Dimethylhexadecahydroindeno[5,4-f]chromene-2,7-diyl diacetate typically involves a multi-step process. One common method is the [4 + 2] cycloaddition reaction, where enantiopure chiral salicyl N-phosphonyl imines react with allenoates in the presence of cesium carbonate as a catalyst . This reaction yields the desired chromene derivatives with high diastereoselectivity and excellent yields.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and group-assisted purification (GAP) chemistry can be employed to streamline the production process and reduce the need for extensive purification steps .
Chemical Reactions Analysis
Types of Reactions
4a,6a-Dimethylhexadecahydroindeno[5,4-f]chromene-2,7-diyl diacetate can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substituting agents: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chromene derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives.
Scientific Research Applications
4a,6a-Dimethylhexadecahydroindeno[5,4-f]chromene-2,7-diyl diacetate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 4a,6a-Dimethylhexadecahydroindeno[5,4-f]chromene-2,7-diyl diacetate involves its interaction with specific molecular targets and pathways. For example, chromene derivatives have been shown to interact with tubulin at the binding sites of colchicine, leading to the induction of apoptosis in cancer cells . Additionally, the compound’s antifungal activity may be attributed to its ability to disrupt fungal cell membranes and inhibit key enzymes involved in fungal growth .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-2H-chromene: Known for its antifungal properties and low cytotoxicity.
Tetrahydro-4H-chromene: Investigated for its potential as an anti-COVID-19 agent.
4H-chromene derivatives: Exhibiting a wide range of biological activities, including anticancer, anticonvulsant, and antimicrobial properties.
Uniqueness
4a,6a-Dimethylhexadecahydroindeno[5,4-f]chromene-2,7-diyl diacetate stands out due to its unique hexadecahydroindeno skeleton fused with a chromene ring and two acetate groups
Properties
CAS No. |
30298-65-8 |
---|---|
Molecular Formula |
C22H34O5 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
(7-acetyloxy-9a,11a-dimethyl-1,2,3,3a,3b,4,5,5a,7,8,9,9b,10,11-tetradecahydroindeno[5,4-f]chromen-1-yl) acetate |
InChI |
InChI=1S/C22H34O5/c1-13(23)25-18-8-6-16-15-5-7-19-22(4,17(15)9-11-21(16,18)3)12-10-20(27-19)26-14(2)24/h15-20H,5-12H2,1-4H3 |
InChI Key |
WNFQIRIRYYIJSG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CCC2C1(CCC3C2CCC4C3(CCC(O4)OC(=O)C)C)C |
Origin of Product |
United States |
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